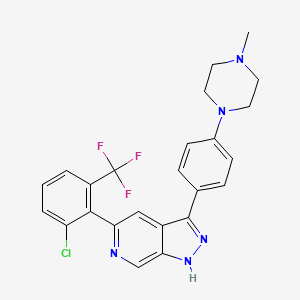amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is a synthetic compound known for its application in the preparation of thrombin inhibitors. It is characterized by its molecular formula C18H18D3ClN4O5 and a molecular weight of 411.85 . This compound is often used in biochemical and pharmaceutical research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) involves multiple steps:
Amination: The conversion of the nitro group to an amino group.
Coupling Reaction: The amino group is then coupled with pyridine-2-carboxylic acid.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further research and development .
Applications De Recherche Scientifique
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition, particularly thrombin inhibitors.
Medicine: Investigated for its potential therapeutic applications in anticoagulant therapy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of thrombin, an enzyme involved in blood clotting. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is crucial for its potential use as an anticoagulant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-(methylamino)-3-nitrobenzamido)propanoate: Lacks the deuterium labeling.
Ethyl 3-(4-(amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate: Lacks the methylamino group.
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-3-yl)benzamido)propanoate: Pyridine ring is positioned differently.
Uniqueness
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling helps in distinguishing the compound from its non-deuterated counterparts, providing more accurate results in research applications .
Propriétés
Formule moléculaire |
C18H21ClN4O5 |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
ethyl 3-[[3-nitro-4-(trideuteriomethylamino)benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C18H20N4O5.ClH/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26;/h4-8,10,12,19H,3,9,11H2,1-2H3;1H/i2D3; |
Clé InChI |
APZBMTYNJYJDAU-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-].Cl |
SMILES canonique |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















